molecular formula C18H14ClNO3 B1275328 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 897560-14-4

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1275328
CAS No.: 897560-14-4
M. Wt: 327.8 g/mol
InChI Key: WXUKMVSZQUJNKK-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Quinoline-4-carboxylic acid derivatives have been synthesized using both microwave-irradiated and conventional heating methods. These compounds, including variations like 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, have demonstrated significant anticancer activity in various carcinoma cell lines. Their efficacy was compared with standard drugs like doxorubicin and methotrexate, showing more potency in many cases. These findings suggest potential applications in cancer treatment and drug design (Bhatt, Agrawal, & Patel, 2015).

Novel Compound Synthesis

  • A general three-step one-pot synthesis method for novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been developed. These new compounds, derived from easily available starting materials, are promising for further development in medicinal chemistry, indicating potential applications in drug discovery and design (Li, Wang, & Zou, 2017).

Practical Large-Scale Synthesis

  • Practical and scalable synthesis methods for compounds like rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester have been established. Such developments are crucial for manufacturing pharmaceuticals at an industrial scale, making them more accessible for clinical use (Bänziger et al., 2000).

Fluorescence and Photophysical Properties

  • Quinoline derivatives have been studied for their fluorescence properties, particularly as efficient fluorophores. These compounds are utilized in biochemistry and medicine for studying various biological systems, indicating their relevance in diagnostic and research applications (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

  • Some quinoline derivatives, including those similar to 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated for antimicrobial properties. They showed promising results against various microorganisms, suggesting their potential in developing new antimicrobial agents (Kumar et al., 2021).

Safety and Hazards

The safety and hazards associated with 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid are not specified in the retrieved data. It is noted that this compound is for research use only and not intended for diagnostic or therapeutic use .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to

Properties

IUPAC Name

6-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUKMVSZQUJNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208279
Record name 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897560-14-4
Record name 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897560-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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